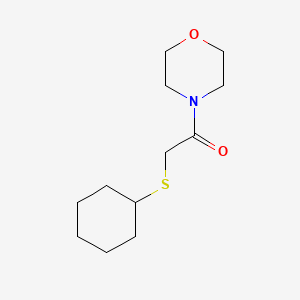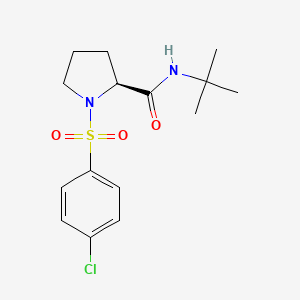![molecular formula C15H12F2N4OS B7468278 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, commonly known as DMTFPT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTFPT is a potent inhibitor of a specific class of enzymes known as protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
DMTFPT acts as a competitive inhibitor of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by binding to the active site of these enzymes and preventing the dephosphorylation of specific tyrosine residues on target proteins. This leads to the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTFPT has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, improvement of insulin sensitivity, modulation of immune cell function, and regulation of various signaling pathways that play a crucial role in the regulation of cellular processes.
実験室実験の利点と制限
One of the major advantages of DMTFPT is its high potency and selectivity towards 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of DMTFPT is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the multi-step synthesis method of DMTFPT can also be a limiting factor for its widespread use in research.
将来の方向性
Despite its potential therapeutic applications, there is still much to be learned about the mechanism of action and potential side effects of DMTFPT. Future research should focus on identifying the specific 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are inhibited by DMTFPT and their downstream targets, as well as investigating the potential side effects of long-term DMTFPT usage. Furthermore, the development of more efficient synthesis methods and the optimization of DMTFPT's pharmacokinetic properties could also lead to its wider application in the field of medicinal chemistry.
合成法
DMTFPT can be synthesized using a multi-step procedure that involves the reaction of 2-(difluoromethoxy)benzyl bromide with sodium sulfide to obtain 2-(difluoromethoxy)benzyl thiol. This intermediate product is then reacted with phenyl isocyanate to obtain the corresponding thiourea, which is further reacted with sodium azide to obtain DMTFPT. The overall yield of this synthesis method is around 30%.
科学的研究の応用
DMTFPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. The inhibition of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by DMTFPT has been shown to lead to the suppression of cancer cell growth and migration, making it a promising candidate for cancer therapy. In addition, DMTFPT has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models, indicating its potential application in the treatment of diabetes. Furthermore, DMTFPT has been shown to modulate the immune response by inhibiting the activity of certain 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are involved in the regulation of immune cell function, making it a potential candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
5-[[2-(difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4OS/c16-14(17)22-13-9-5-4-6-11(13)10-23-15-18-19-20-21(15)12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQJLDBLPJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)

![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)